1-(4-fluorophenyl)-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)methanesulfonamide
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Description
1-(4-fluorophenyl)-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)methanesulfonamide is a useful research compound. Its molecular formula is C18H24FN3O3S and its molecular weight is 381.47. The purity is usually 95%.
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Scientific Research Applications
Catalytic Asymmetric Addition
A study demonstrated the catalytic asymmetric addition of α-fluoro(phenylsulfonyl)methane derivatives to cyclic N-acyliminium, facilitated by chiral phosphoric acid. This method provides a metal-free approach to synthesize compounds with sulfone and fluorine, featuring quaternary stereocenters, which are significant in pharmaceutical chemistry (Bhosale et al., 2022).
Iridium-Catalyzed Alkylation
Another application involves iridium-catalyzed regio- and enantioselective allylic alkylation of fluorobis(phenylsulfonyl)methane, leading to enantiopure fluorobis(phenylsulfonyl)methylated compounds. These compounds can be further transformed into clinically relevant derivatives, such as monofluoro-methylated ibuprofen, maintaining high optical purity (Liu et al., 2009).
Synthesis of HMG-CoA Reductase Inhibitors
The compound also finds application in the synthesis of HMG-CoA reductase inhibitors. For instance, methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted dihydroxyheptenoates were synthesized and evaluated for their potency against the enzyme HMG-CoA reductase. This research contributes to the development of new cholesterol-lowering agents (Watanabe et al., 1997).
Methanesulfonyl Fluoride Reactions
Research on methanesulfonyl fluoride's interaction with acetylcholinesterase highlights its potential in studying enzyme inhibition. This compound reacts with the enzyme to form a methanesulfonyl enzyme derivative, illustrating its utility in biochemical studies related to nerve function and enzyme activity (Kitz & Wilson, 1963).
Properties
IUPAC Name |
1-(4-fluorophenyl)-N-[2-(1-methylpyrrol-2-yl)-2-morpholin-4-ylethyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24FN3O3S/c1-21-8-2-3-17(21)18(22-9-11-25-12-10-22)13-20-26(23,24)14-15-4-6-16(19)7-5-15/h2-8,18,20H,9-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFEGFRRNHUCDFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNS(=O)(=O)CC2=CC=C(C=C2)F)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.